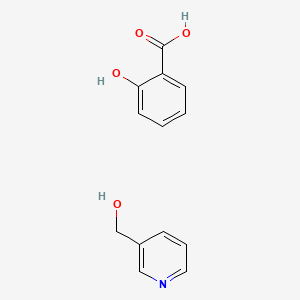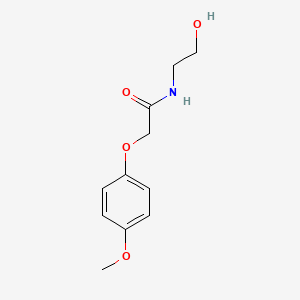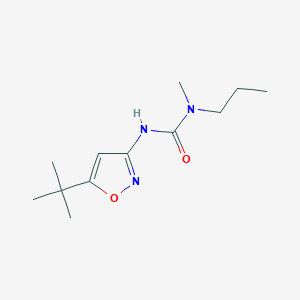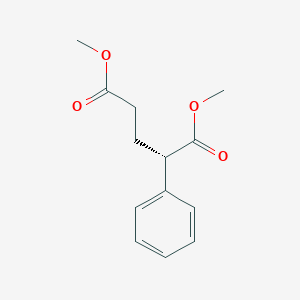
2H-1,4-Benzoxazine, 2,2'-(1,2-ethanediyl)bis[3,4-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,4-Benzoxazine, 2,2’-(1,2-ethanediyl)bis[3,4-dihydro-] is a heterocyclic compound that features a benzene ring fused with an oxazine ring. This compound is part of the larger family of benzoxazines, which are known for their diverse biological and synthetic applications. Benzoxazines are significant in the field of organic chemistry due to their stability and reactivity, making them valuable in various scientific and industrial applications .
Métodos De Preparación
The synthesis of 2H-1,4-Benzoxazine, 2,2’-(1,2-ethanediyl)bis[3,4-dihydro-] can be achieved through several methods. One efficient method involves a one-pot reaction using potassium carbonate (K2CO3) and water (H2O) in an ionic liquid medium such as [omim][BF4]. The reaction typically involves the chemoselective synthesis of 3-aryl-2H-1,4-benzoxazine derivatives from their corresponding o-aminophenols and phenacyl bromides at room temperature . This method is environmentally benign and allows for the recovery and reuse of the ionic liquid, making it a sustainable approach.
Análisis De Reacciones Químicas
2H-1,4-Benzoxazine, 2,2’-(1,2-ethanediyl)bis[3,4-dihydro-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxo-derivatives.
Reduction: Reduction reactions can yield dihydro-derivatives.
Substitution: Substitution reactions, particularly involving halogens, can lead to the formation of various substituted benzoxazines. Common reagents used in these reactions include potassium carbonate, phenacyl bromides, and various reducing agents. .
Aplicaciones Científicas De Investigación
2H-1,4-Benzoxazine, 2,2’-(1,2-ethanediyl)bis[3,4-dihydro-] has numerous scientific research applications:
Chemistry: It is used in the synthesis of heterocyclic compounds and as a building block for more complex molecules.
Biology: This compound has shown potential in biological studies due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2H-1,4-Benzoxazine, 2,2’-(1,2-ethanediyl)bis[3,4-dihydro-] involves its interaction with various molecular targets and pathways. For instance, certain benzoxazine derivatives have been found to inhibit hypoxic tumors by downregulating hypoxia-induced genes while exhibiting low toxicity to normoxic cells . Additionally, 2,3-dihydro-1,4-benzoxazines have been investigated as orally bioavailable anticancer agents via inhibition of angiogenesis .
Comparación Con Compuestos Similares
2H-1,4-Benzoxazine, 2,2’-(1,2-ethanediyl)bis[3,4-dihydro-] can be compared with other similar compounds such as:
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines: These compounds are isosteres of 2,2-dimethylchromans and have been evaluated for their biological activities.
2H-1,4-Benzoxazin-3(4H)-one: This compound is another benzoxazine derivative with significant biological activities. The uniqueness of 2H-1,4-Benzoxazine, 2,2’-(1,2-ethanediyl)bis[3,4-dihydro-] lies in its specific structure and the resulting properties, which make it suitable for a wide range of applications in various fields.
Propiedades
Número CAS |
55879-77-1 |
|---|---|
Fórmula molecular |
C18H20N2O2 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
2-[2-(3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl]-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C18H20N2O2/c1-3-7-17-15(5-1)19-11-13(21-17)9-10-14-12-20-16-6-2-4-8-18(16)22-14/h1-8,13-14,19-20H,9-12H2 |
Clave InChI |
WRXFWWNIQVVWKD-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC2=CC=CC=C2N1)CCC3CNC4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Diethenyl{bis[(trifluoroacetyl)oxy]}stannane](/img/structure/B14644692.png)
